

Physical and chemical properties of tert-butyl (2-aminoethyl)carbamate

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Compound of Interest

Compound Name: Boc-C2-NH₂

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A Comprehensive Technical Guide to Tert-butyl (2-aminoethyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (2-aminoethyl)carbamate, commonly known as Boc-ethylenediamine, is a pivotal bifunctional molecule extensively utilized in organic synthesis, medicinal chemistry, and materials science. Its structure uniquely combines a reactive primary amine with a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group, stable under a wide range of reaction conditions but readily removable under acidic treatment. This dual functionality allows for selective chemical modifications, making it an indispensable building block for the synthesis of complex molecules, including pharmaceuticals, peptidomimetics, and polymers. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and deprotection, and illustrates its application in synthetic workflows.

Core Physicochemical Properties

Tert-butyl (2-aminoethyl)carbamate is a white to off-white solid at room temperature. Its properties are defined by the interplay between the free primary amino group and the Boc-protected amine.

Table 1: General and Physical Properties

Property	Value
CAS Number	57260-71-6
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂
Molecular Weight	160.21 g/mol
Appearance	White to off-white crystalline powder or solid
Melting Point	35-38 °C (95-100 °F)
Boiling Point	224-225 °C (435-437 °F) at 760 mmHg
Density	0.966 g/cm ³

Table 2: Spectroscopic and Analytical Data

Spectroscopic Data	Characteristic Features
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 5.15 (br s, 1H, NH), 3.19 (q, J=5.6 Hz, 2H, CH ₂ NHBoc), 2.78 (t, J=5.8 Hz, 2H, CH ₂ NH ₂), 1.44 (s, 9H, C(CH ₃) ₃), 1.35 (br s, 2H, NH ₂)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 156.2, 79.2, 43.5, 41.8, 28.5
Infrared (IR)	ν (cm ⁻¹): 3350-3450 (N-H stretch), 2975 (C-H stretch), 1690 (C=O stretch), 1520 (N-H bend), 1170 (C-O stretch)
Mass Spectrometry (ESI+)	m/z: 161.1 [M+H] ⁺ , 105.1 [M-tBu+H] ⁺

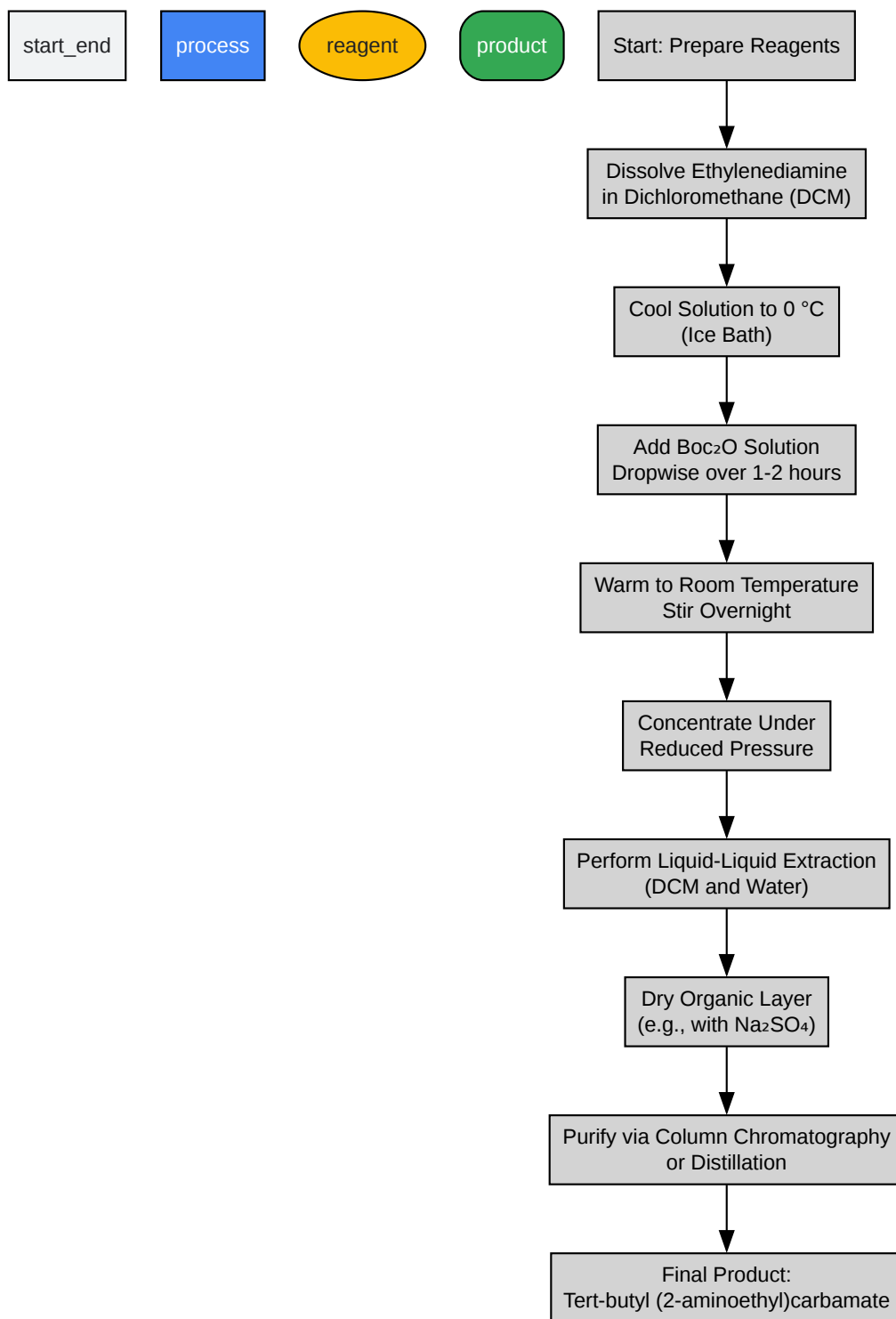
Experimental Protocols

The following sections detail standard laboratory procedures for the synthesis, purification, and deprotection of tert-butyl (2-aminoethyl)carbamate.

Synthesis via Boc Protection of Ethylenediamine

This protocol describes the selective mono-protection of ethylenediamine using di-tert-butyl dicarbonate (Boc_2O). The large excess of the diamine starting material is crucial to minimize the formation of the di-protected byproduct.

Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of tert-butyl (2-aminoethyl)carbamate.

Materials:

- Ethylenediamine (10 equivalents)
- Di-tert-butyl dicarbonate (Boc_2O , 1 equivalent)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath, magnetic stirrer, round-bottom flask, addition funnel

Procedure:

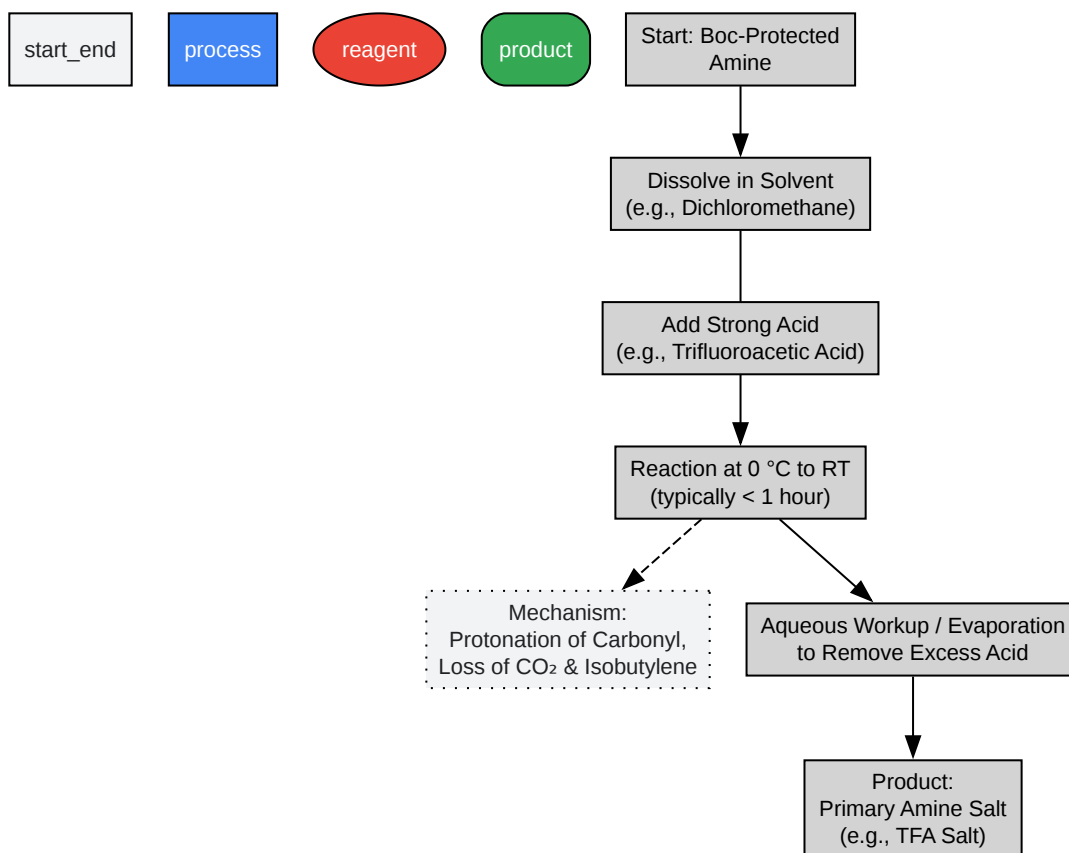
- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (10 eq.) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Dissolve di-tert-butyl dicarbonate (1 eq.) in a separate portion of DCM and add it to an addition funnel.
- Add the Boc_2O solution dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Redissolve the resulting residue in DCM and wash sequentially with saturated NaHCO_3 solution and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.
- Purify the crude material by vacuum distillation or silica gel column chromatography to obtain pure tert-butyl (2-aminoethyl)carbamate.

Deprotection of the Boc Group

The Boc group is most commonly removed under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation.

Logical Flow of Boc Deprotection



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Caption: General scheme for the acid-catalyzed deprotection of a Boc-protected amine.

Materials:

- Tert-butyl (2-aminoethyl)carbamate (1 equivalent)
- Trifluoroacetic acid (TFA, 5-10 equivalents)

- Dichloromethane (DCM)
- Diethyl ether

Procedure:

- Dissolve tert-butyl (2-aminoethyl)carbamate (1 eq.) in DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add TFA (5-10 eq.) to the stirred solution.
- Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
- The resulting residue, the ethylenediamine bis(trifluoroacetate) salt, can often be used directly or triturated with cold diethyl ether to yield a solid product.

Applications in Synthesis

Tert-butyl (2-aminoethyl)carbamate is a versatile linker and building block. The free primary amine can be functionalized first, followed by deprotection and subsequent reaction at the newly revealed amine, or vice versa. This orthogonal reactivity is fundamental to its utility.

A primary application is in the synthesis of polyamines and as a linker in drug discovery. For example, it can be acylated at its free amine with a fatty acid, followed by Boc deprotection and coupling to another molecule, creating an amido-amine structure used in lipid nanoparticle formulations for nucleic acid delivery.

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